molecular formula C13H20O3 B12751726 Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate CAS No. 109959-42-4

Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate

Cat. No.: B12751726
CAS No.: 109959-42-4
M. Wt: 224.30 g/mol
InChI Key: GEWDNTWNSAZUDX-NNOMMRTBSA-N
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Description

Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate, commonly known as methyl jasmonate (MeJA), is a cyclopentane derivative with the molecular formula C₁₃H₂₀O₃ and a molecular weight of 224.30 g/mol . It is characterized by two CAS Registry Numbers: 39924-52-2 and 1211-29-6, and is classified as an ester with applications in plant biology, fragrance, and agrochemical research . Key physicochemical properties include a refractive index of 1.470–1.477 (n²⁰D), specific gravity of 1.022–1.033 (d²⁰/²⁰), and solubility in ethanol . Its role in plant stress signaling—e.g., inducing defense responses in tomato seedlings against Phytophthora capsici—is well-documented, with effective concentrations at 25 µM .

Properties

CAS No.

109959-42-4

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

methyl 2-[(1S,2S)-3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate

InChI

InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4+/t10-,11-/m0/s1

InChI Key

GEWDNTWNSAZUDX-NNOMMRTBSA-N

Isomeric SMILES

CC/C=C/C[C@H]1[C@@H](CCC1=O)CC(=O)OC

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Pentenyl Side Chain: The pentenyl side chain can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

    Esterification: The final step involves the esterification of the cyclopentane derivative with methanol in the presence of an acid catalyst to form the ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are used.

    Substitution: Nucleophiles like hydroxide ions (OH) and amines (NHR) are employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Agricultural Applications

Methyl jasmonate plays a crucial role in plant defense mechanisms and growth regulation. Its applications include:

  • Elicitor of Plant Defense Responses : Methyl jasmonate induces the synthesis of defensive proteins in plants, enhancing their resistance to pathogens. For instance, it has been shown to increase the production of proteinase inhibitors in response to herbivore attacks, thereby reducing damage from pests .
  • Enhancer of Secondary Metabolite Production : This compound stimulates the biosynthesis of various secondary metabolites in plants. A notable example is its role in increasing anthocyanin content in radish sprouts, which are important for their antioxidant properties .
  • Induction of Wound Response Genes : Methyl jasmonate modulates the expression of genes involved in plant wound responses, such as chalcone synthase and proline-rich cell wall proteins. This application is particularly relevant for enhancing crop resilience .

Pharmaceutical Applications

Methyl jasmonate has garnered attention for its potential medicinal properties:

  • Anti-Cancer Agent : Research indicates that methyl jasmonate exhibits selective cytotoxic effects on cancer cells. Its mechanism involves inducing apoptosis in cancerous cells while sparing normal cells, making it a candidate for cancer therapy .
  • Modulator of Drug Bioavailability : In pharmaceutical formulations, methyl jasmonate has been utilized to enhance the bioavailability of certain drugs by inhibiting biotransformation processes in the gut .

Biochemical Research

In biochemical studies, methyl jasmonate serves various roles:

  • Signal Transduction Studies : It is used to study signal transduction pathways in plants, particularly those related to stress responses and hormonal signaling .
  • Metabolomics : Methyl jasmonate is employed as a reference standard in metabolomics studies to quantify its levels in plant tissues and understand its metabolic pathways .

Data Table: Summary of Applications

Application AreaSpecific UseImpact/Outcome
AgriculturalInduces defensive proteinsEnhances resistance to pests
Stimulates secondary metabolite productionIncreases antioxidant properties
Modulates wound response genesImproves crop resilience
PharmaceuticalAnti-cancer agentSelectively induces apoptosis in cancer cells
Enhances drug bioavailabilityImproves efficacy of certain medications
Biochemical ResearchSignal transduction studiesInsights into plant stress responses
Reference standard for metabolomicsQuantification of metabolic pathways

Case Studies

  • Induction of Proteinase Inhibitors :
    A study demonstrated that applying methyl jasmonate to tomato plants led to a significant increase in proteinase inhibitor levels, which correlated with reduced herbivore damage. This highlights its effectiveness as a natural pest deterrent.
  • Cancer Cell Research :
    In vitro studies showed that methyl jasmonate selectively induced apoptosis in various cancer cell lines while having minimal effects on normal cells. This property makes it a promising candidate for further development as an anti-cancer therapeutic agent.
  • Plant Metabolomics :
    Research involving grapevine cell cultures revealed that treatment with methyl jasmonate resulted in increased production of resveratrol, a compound known for its health benefits. This study underscores the compound's role as an elicitor of beneficial secondary metabolites.

Mechanism of Action

The mechanism of action of Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active cyclopentane derivative, which can then interact with enzymes or receptors in biological systems. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

(a) Methyl Dodecanoate (Methyl Laurate)
  • Formula : C₁₃H₂₆O₂
  • Retention Index : 1508
  • Key Differences : Lacks the cyclopentane backbone and α,β-unsaturated ketone group. Used primarily as a biodiesel component, contrasting with MeJA’s role in plant signaling.
(b) Methyl 2-Oxo-2-Phenylacetate (Methyl Benzoylformate)
  • CAS : 15206-55-0
  • Formula : C₁₀H₁₀O₃
  • Key Differences : Contains a phenyl group instead of the pentenyl side chain. Functions as a pharmaceutical impurity rather than a bioactive molecule .
(c) Methyl (2RS)-2-Cyclopentyl-2-hydroxy-2-phenylacetate
  • CAS : 19833-96-6
  • Key Differences : Features a hydroxylated cyclopentyl-phenyl structure. Used in pharmaceutical synthesis, lacking the jasmonate pathway activity .

Functional Analogues

(a) Jasmonic Acid
  • Relation : Produced via base hydrolysis of MeJA .
  • Key Differences : Carboxylic acid form (vs. ester) with higher polarity, affecting bioavailability in plant systems.
(b) 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone
  • Synthesis : Derived from methyl/ethyl esters through hydrolysis, analogous to MeJA processing .
  • Application : Intermediate for the fungicide metconazole, unlike MeJA’s direct role in plant defense .

Physicochemical and Chromatographic Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight Retention Index Refractive Index Specific Gravity
Methyl Jasmonate 224.30 1593 1.470–1.477 1.022–1.033
Methyl Dodecanoate 214.34 1508 N/A N/A
Methyl 2-Oxo-2-Phenylacetate 178.19 N/A N/A N/A

Notes:

  • MeJA’s higher retention index (1593) compared to methyl dodecanoate (1508) reflects increased polarity due to the ketone and cyclopentane groups .
  • The absence of α,β-unsaturation in methyl dodecanoate reduces its reactivity in biological systems.

Biological Activity

Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate, also known as methyl jasmonate, is an organic compound with the molecular formula C13H20O3C_{13}H_{20}O_3. It is a derivative of jasmonic acid and has garnered attention for its diverse biological activities, particularly in plant physiology and potential pharmacological applications.

Chemical Structure and Properties

  • Molecular Formula: C13H20O3C_{13}H_{20}O_3
  • Molecular Weight: 224.2961 g/mol
  • CAS Registry Number: 42536-97-0
  • IUPAC Name: this compound

The compound exhibits a cyclopentane structure with an ester functional group, contributing to its reactivity and interaction with biological systems.

Plant Growth Regulation

Methyl jasmonate plays a crucial role in plant defense mechanisms and stress responses. It is known to induce various physiological processes including:

  • Stomatal Closure: Methyl jasmonate has been shown to trigger stomatal closure in plants, which is critical for reducing water loss during drought conditions. This effect is mediated through the depletion of glutathione, influencing abscisic acid signaling pathways in plants such as Arabidopsis thaliana .
  • Induction of Secondary Metabolites: The compound enhances the production of secondary metabolites that are vital for plant defense against herbivores and pathogens. For example, it stimulates the synthesis of phenolic compounds and flavonoids, which possess antioxidant properties .

Antimicrobial Activity

Research indicates that methyl jasmonate exhibits antimicrobial properties against various pathogens. Its efficacy has been evaluated in several studies:

PathogenActivity ObservedReference
Escherichia coliInhibition of growth
Staphylococcus aureusAntibacterial effects
Fungal pathogensReduced spore germination

These findings suggest that methyl jasmonate could be utilized as a natural preservative or therapeutic agent against microbial infections.

Pharmacological Potential

Methyl jasmonate's biological activity extends beyond plants; it has shown promise in various pharmacological applications:

  • Anti-inflammatory Effects: Studies have demonstrated that methyl jasmonate can modulate inflammatory responses. It inhibits pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
  • Anticancer Properties: Preliminary research indicates that methyl jasmonate may induce apoptosis in cancer cells by activating specific signaling pathways. This property positions it as a candidate for further investigation in cancer therapy .

Case Studies

  • Stomatal Response in Arabidopsis thaliana : A study explored the effects of methyl jasmonate on stomatal dynamics under drought stress. Results indicated a significant reduction in transpiration rates, highlighting its role in enhancing drought tolerance .
  • Antimicrobial Efficacy : In a controlled laboratory setting, methyl jasmonate was tested against Staphylococcus aureus. The results showed a marked decrease in bacterial viability, supporting its potential as an antimicrobial agent .
  • Cancer Cell Studies : Research involving human cancer cell lines demonstrated that treatment with methyl jasmonate led to increased apoptosis rates compared to untreated controls, suggesting its potential as an adjunct therapy in oncology .

Q & A

Q. What analytical methods are recommended for characterizing Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate, and what key parameters should be reported?

Characterization requires a combination of spectroscopic and chromatographic techniques:

  • Gas Chromatography (GC): Purity assessment (≥95% by GC) and retention time comparison against standards .
  • Nuclear Magnetic Resonance (NMR): Structural confirmation via 1H^1H- and 13C^{13}C-NMR to resolve cyclopentane and pentenyl substituents .
  • Infrared Spectroscopy (IR): Identification of ester (C=O stretch at ~1740 cm1^{-1}) and ketone (C=O stretch at ~1700 cm1^{-1}) functional groups .
  • Mass Spectrometry (MS): Molecular ion peak at m/z 224.3 (C13_{13}H20_{20}O3_3) and fragmentation patterns for structural validation .
    Report refractive index (1.470–1.477), specific gravity (1.022–1.033), and solubility in ethanol .

Q. What synthetic routes are documented for this compound, and what are the critical reaction conditions?

Two primary pathways are described:

  • Cyclocondensation: Reaction of succinic acid with methyl cyanoacetate and cis-2-pentenol under catalytic conditions, followed by decarboxylation and esterification .
  • Hydrolysis of Esters: Use of sodium hydride and methyl halide for ester activation, with subsequent hydrolysis to achieve cyclopentanone intermediates (e.g., as in metconazole synthesis) .
    Key purification steps include vacuum distillation (boiling point: ~110°C at 0.2 mmHg) and column chromatography to isolate the cis-isomer .

Q. How is this compound utilized in plant biology studies, particularly in stress response experiments?

As a jasmonate derivative, it mimics plant stress hormones. Methodologies include:

  • Treatment Concentration: 0.01–10 µM in ethanol or aqueous solutions, with dose-response curves for defense gene activation (e.g., PR proteins) .
  • Application Methods: Foliar spraying or root drenching in controlled environments (e.g., 22°C, 16/8h light/dark) to standardize herbivore/pathogen challenge assays .
  • Biosynthesis Inhibition: Co-treatment with jasmonate biosynthesis inhibitors (e.g., phenidone) to isolate signaling pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties, such as boiling points and isomer stability?

Discrepancies arise from isomerization and purity variations:

  • Boiling Point: Literature reports 110°C at 0.2 mmHg vs. 302°C at ambient pressure . Validate via differential scanning calorimetry (DSC) under controlled vacuum.
  • Isomer Stability: The Z-(cis) isomer is prone to thermal isomerization. Use low-temperature storage (2–6°C) and confirm configuration via NOESY NMR .
  • Molecular Weight: Cross-check against high-resolution MS (exact mass: 224.1273) to distinguish from analogs like methyl dihydrojasmonate (C13_{13}H22_{22}O3_3, m/z 226.3) .

Q. What strategies optimize the compound’s stability and bioactivity in long-term plant experiments?

  • Formulation: Encapsulation in β-cyclodextrin or lipid nanoparticles to prevent photodegradation .
  • Solvent Selection: Use ethanol or DMSO (≤0.1% v/v) to avoid solvent toxicity in hydroponic systems .
  • Activity Monitoring: Periodic LC-MS quantification in plant tissues and correlation with jasmonic acid levels via ELISA .

Q. How can NMR spectral overlap from pentenyl and cyclopentane protons be deconvoluted for structural analysis?

  • 2D NMR Techniques: Use HSQC to assign 13C^{13}C-1H^1H correlations and COSY to resolve vicinal coupling in the pentenyl chain .
  • Isotopic Labeling: Synthesize 13C^{13}C-labeled analogs (e.g., at the ketone position) to simplify signal assignment .
  • Dynamic NMR: Variable-temperature experiments to detect conformational exchange broadening in the cyclopentane ring .

Q. What are the challenges in achieving high enantiomeric purity during synthesis, and how are they addressed?

  • Chiral Catalysts: Use of asymmetric hydrogenation catalysts (e.g., BINAP-Ru complexes) for enantioselective reduction of ketone intermediates .
  • Chromatographic Resolution: Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate R/S isomers .
  • Circular Dichroism (CD): Validate enantiopurity by comparing experimental CD spectra with computational models .

Q. How does the compound’s stereochemistry influence its ecological interactions in plant-herbivore systems?

  • Bioactivity Differences: The Z-(cis) isomer is more effective in attracting parasitoid wasps (Cotesia glomerata) than E-(trans) forms, verified via olfactometer assays .
  • Field Studies: Compare herbivore feeding rates on plants treated with stereoisomerically pure vs. racemic mixtures .

Q. What contradictions exist in the literature regarding its role as a signaling molecule versus a direct antimicrobial agent?

  • Signaling Role: Upregulation of defense genes (e.g., LOX3) in Arabidopsis thaliana at 1 µM .
  • Antimicrobial Activity: Contradictory MIC values (e.g., 50 µg/mL against Botrytis cinerea vs. no activity in other studies). Resolve via standardized broth microdilution assays under varying pH .

Q. How can researchers mitigate interference from endogenous jasmonates when quantifying exogenous application in plant tissues?

  • Isotope Dilution Assays: Spike samples with 2H^2H-labeled methyl jasmonate as an internal standard for LC-MS/MS .
  • Genetic Controls: Use jasmonate-deficient mutants (e.g., aos in Arabidopsis) to isolate exogenous compound effects .

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